N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound belonging to the thiazepane family. It is a heterocyclic compound with a thiazepane ring and has various applications in scientific research.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as methoxyanilines , which are often involved in interactions with various proteins and enzymes in the body.
Mode of Action
Compounds of similar structure have been observed to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of protein function, or alteration of cellular processes .
Biochemical Pathways
Based on its structural similarity to other methoxyanilines , it may be involved in pathways related to the metabolism of aromatic compounds.
Result of Action
Similar compounds have been observed to induce various cellular responses, such as changes in cell signaling, gene expression, or cellular metabolism .
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its antibacterial and antifungal activity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Studies on the toxicity and safety of this compound to determine its potential for use in humans.
3. Studies on the potential of this compound as an antibacterial and antifungal agent.
4. Studies on the potential of this compound as a therapeutic agent for other neurological disorders, such as Parkinson's disease.
5. Studies on the potential of this compound as a chemotherapeutic agent for cancer.
In conclusion, this compound is a chemical compound with various applications in scientific research. Its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease, makes it a promising area of study for future research. However, further studies are needed to fully understand its mechanism of action and potential toxicity before it can be used in humans.
Synthesis Methods
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves the reaction of 3-chloro-4-methoxyaniline with thionyl chloride to form 3-chloro-4-methoxyphenyl isocyanate. This isocyanate then reacts with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form this compound.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has various applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an antibacterial and antifungal agent.
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-19-11-3-2-8(6-9(11)14)15-13(18)10-7-20-5-4-12(17)16-10/h2-3,6,10H,4-5,7H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLJQQCAFHUCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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